(2Z)-2,3-dichloro-3-[(2-chlorophenyl)methanesulfonyl]-N-(6-methoxypyridin-2-yl)prop-2-enamide
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Overview
Description
(2Z)-2,3-dichloro-3-[(2-chlorophenyl)methanesulfonyl]-N-(6-methoxypyridin-2-yl)prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, sulfonyl, and methoxy groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2,3-dichloro-3-[(2-chlorophenyl)methanesulfonyl]-N-(6-methoxypyridin-2-yl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the chloro groups, the formation of the sulfonyl group, and the coupling of the pyridinyl moiety. Common reagents used in these steps include chlorinating agents, sulfonylating agents, and coupling reagents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This may include the use of continuous flow reactors, automated systems, and recycling of solvents and reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2,3-dichloro-3-[(2-chlorophenyl)methanesulfonyl]-N-(6-methoxypyridin-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The chloro groups can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce dechlorinated compounds. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2,3-dichloro-3-[(2-chlorophenyl)methanesulfonyl]-N-(6-methoxypyridin-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound may be used as a probe to study specific biochemical pathways. Its ability to interact with biological molecules makes it useful in understanding enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable in the development of new industrial processes and products .
Mechanism of Action
The mechanism of action of (2Z)-2,3-dichloro-3-[(2-chlorophenyl)methanesulfonyl]-N-(6-methoxypyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The chloro and sulfonyl groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxypyridinyl moiety may also play a role in binding to specific receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-chlorophenyl methyl sulfone: Shares the sulfonyl and chloro groups but lacks the pyridinyl moiety.
6-methoxypyridin-2-yl derivatives: Contains the methoxypyridinyl moiety but lacks the sulfonyl and chloro groups
Uniqueness
The uniqueness of (2Z)-2,3-dichloro-3-[(2-chlorophenyl)methanesulfonyl]-N-(6-methoxypyridin-2-yl)prop-2-enamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with various molecular targets makes it valuable in multiple fields of research .
Properties
IUPAC Name |
(Z)-2,3-dichloro-3-[(2-chlorophenyl)methylsulfonyl]-N-(6-methoxypyridin-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O4S/c1-25-13-8-4-7-12(20-13)21-16(22)14(18)15(19)26(23,24)9-10-5-2-3-6-11(10)17/h2-8H,9H2,1H3,(H,20,21,22)/b15-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUQHZNSCVZPGD-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)NC(=O)C(=C(S(=O)(=O)CC2=CC=CC=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=N1)NC(=O)/C(=C(\S(=O)(=O)CC2=CC=CC=C2Cl)/Cl)/Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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